Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate

Catalog No.
S3072371
CAS No.
1002345-50-7
M.F
C27H50B2F8P2
M. Wt
610.25
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1,3-diylbis(dicyclohexylphosphonium) tetra...

CAS Number

1002345-50-7

Product Name

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate

IUPAC Name

dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium;ditetrafluoroborate

Molecular Formula

C27H50B2F8P2

Molecular Weight

610.25

InChI

InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1/p+2

InChI Key

XJZAIJGNZUQTAM-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4

Solubility

not available

Catalyst for Cross-Coupling Reactions

dcpp serves as a versatile ligand for numerous cross-coupling reactions, a fundamental tool for constructing complex organic molecules. These reactions involve forming new carbon-carbon bonds between different organic fragments. Here are some specific cross-coupling reactions where dcpp demonstrates its effectiveness:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds using aryl or vinyl halides and amine nucleophiles .
  • Suzuki-Miyaura coupling: This reaction creates carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides .
  • Sonogashira coupling: This reaction creates carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides .
  • Heck coupling: This reaction creates carbon-carbon bonds between alkenes and aryl or vinyl halides .
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and aryl or vinyl halides .

The success of dcpp in these reactions lies in its ability to form stable and well-defined complexes with various transition metals, particularly palladium and nickel. These complexes activate the participating organic molecules, facilitating the desired bond formation.

Other Applications

Beyond cross-coupling reactions, dcpp shows promise in other areas of scientific research:

  • Synthesis of silacarboxylic acids: dcpp can act as a ligand in the preparation of these valuable organosilicon compounds .

dcp finds significance as a ligand in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation. These reactions are fundamental tools for organic synthesis in various scientific fields, including materials science, medicinal chemistry, and natural product synthesis.


Molecular Structure Analysis

The key feature of dcp's structure is the central propane chain connecting two bulky dicyclohexylphosphine groups. These phosphine groups possess lone pairs of electrons that can donate to metal centers, forming stable complexes. The two tetrafluoroborate anions are weakly coordinating and serve as counterions to balance the positive charge of the dication.


Chemical Reactions Analysis

dcp's primary application is in palladium-catalyzed cross-coupling reactions. Here's an example of the Suzuki-Miyaura coupling reaction using dcp as a ligand:

Balanced Chemical Equation

R-X + Ar-B(OH)2 -> R-Ar + BX2 + H2O (where R and Ar are organic groups, X is a leaving group like Cl, Br, or I, and B(OH)2 is a boronic acid)

dcp forms a complex with palladium, facilitating the oxidative addition of the organic halide (R-X) to Pd(0). Subsequent steps involve transfer of the organic group from the boronic acid (Ar-B(OH)2) to the palladium-bound organic fragment, leading to carbon-carbon bond formation (R-Ar).


Physical And Chemical Properties Analysis

  • Solubility: Likely soluble in organic solvents due to the organic character of the dicyclohexylphosphine groups.
  • Stability: The dicyclohexyl groups provide steric bulk, potentially enhancing the stability of the phosphine groups towards oxidation.

dcp should be handled with care following standard laboratory practices for organic compounds. Specific hazard data may not be available, but potential concerns include:

  • Mild irritant: Aryl phosphonium salts can irritate skin and eyes [].
  • Fluoride source: The tetrafluoroborate anion can decompose to release fluoride ions, which can be harmful if ingested [].

Dates

Modify: 2023-11-23

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